molecular formula C7H5ClN2OS B180012 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 178449-63-3

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No. B180012
M. Wt: 200.65 g/mol
InChI Key: GSNCCGDAPCLMRZ-UHFFFAOYSA-N
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Description

“6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2OS . It’s a derivative of imidazothiazole .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The average mass of the molecule is 200.645 Da .

Scientific Research Applications

Synthetic Utilities in Heterocyclic Chemistry

Heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, are crucial in the synthesis of diverse organic molecules. Their utility spans the synthesis of benzimidazoles, quinoxalines, and diazepines, highlighting their versatility in creating pharmacologically relevant structures. The condensation of o-phenylenediamines with electrophilic reagents, a process relevant to the synthesis of such compounds, underscores their importance in medicinal chemistry for developing therapeutic agents with antihypertensive, diuretic, and antitumor properties (Ibrahim, 2011).

Role in Anticancer Research

The Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, is pivotal in generating biologically active molecules, including imidazo[2,1-b][1,3]thiazole derivatives. This reaction's adaptability has led to the development of compounds demonstrating significant anticancer activity, targeting various cancer biomarkers such as DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022). This highlights the potential of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in cancer research, offering a scaffold for synthesizing novel anticancer agents.

Electrophilic Substitution Reactions

In the synthesis of phosphorus-containing heterocycles, the electrophilic substitution reaction plays a critical role. The ability to introduce various electrophiles into heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, underlines the compound's significance in creating molecules with potential insecticidal, herbicidal, and therapeutic applications. The versatility in functionalization allows for the exploration of new biological activities and the development of compounds with enhanced pharmacological profiles (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Applications in Medicinal Chemistry

Benzothiazoles and their derivatives, structurally related to 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, have been extensively studied for their medicinal properties. They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The structural versatility of benzothiazoles allows for their use in designing novel therapeutic agents, indicating the potential applications of the compound for developing new drugs (Bhat & Belagali, 2020).

properties

IUPAC Name

6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-4-3-12-7-9-6(8)5(2-11)10(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNCCGDAPCLMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443045
Record name 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

CAS RN

178449-63-3
Record name 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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